1-phenyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-Phenyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the CAS Number: 1909313-78-5 . It has a molecular weight of 242.69 . The IUPAC name for this compound is 1-phenyl-1H-pyrazole-3-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including 1-phenyl-1H-pyrazole-3-sulfonyl chloride, can be achieved via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis
The InChI code for 1-phenyl-1H-pyrazole-3-sulfonyl chloride is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Pyrazole Derivatives
Researchers have used 1-phenyl-1H-pyrazole-3-sulfonyl chloride as a starting material for synthesizing diverse pyrazole derivatives. For example:
Safety and Hazards
While specific safety data for 1-phenyl-1H-pyrazole-3-sulfonyl chloride is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions for 1-phenyl-1H-pyrazole-3-sulfonyl chloride and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the broad spectrum of biological activities associated with pyrazole compounds , there is potential for the development of new drugs and therapies. Additionally, the development of new synthetic methodologies and catalysts could improve the efficiency and yield of these compounds .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their structural diversity .
Mode of Action
Pyrazole derivatives are known to undergo nucleophilic and electrophilic substitution reactions at various positions, which can lead to interactions with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-phenylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDLDMNAIBMCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-3-sulfonyl chloride |
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